molecular formula C12H16ClN B1279925 1-Benzyl-3-chloropiperidine CAS No. 54436-59-8

1-Benzyl-3-chloropiperidine

Cat. No.: B1279925
CAS No.: 54436-59-8
M. Wt: 209.71 g/mol
InChI Key: CAZPTZSOOQVBMU-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloropiperidine is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom attached to the third carbon atom of the piperidine ring

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-chloropiperidine plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it forms covalent bonds with nucleophilic sites, leading to DNA alkylation. This interaction is facilitated by the formation of a highly reactive aziridinium ion intermediate, which readily reacts with nucleophiles such as the guanine base in DNA . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties can lead to DNA damage, which may result in cell cycle arrest, apoptosis, or mutagenesis. In cancer cells, this compound can induce apoptosis by causing DNA strand breaks and activating p53-dependent pathways . Furthermore, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to a highly electrophilic aziridinium ion. This intermediate is formed through the intramolecular displacement of a chloride ion. The aziridinium ion then reacts with nucleophiles, such as DNA bases, leading to the formation of covalent adducts . This alkylation process can result in DNA strand breaks and subsequent cellular responses, including apoptosis. Additionally, this compound can inhibit or activate specific enzymes by covalently modifying their active sites, thereby altering their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its alkylating activity . The initial effects on DNA and cellular processes can persist, resulting in long-term changes in gene expression and cellular metabolism. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained DNA damage and altered cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and cellular stress responses. At higher doses, this compound can cause significant DNA damage, leading to cell death and tissue toxicity . Animal studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. High doses of this compound can result in adverse effects such as organ damage, inflammation, and systemic toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic reactions can influence the compound’s alkylating activity and its overall impact on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its alkylating effects on DNA. The distribution of the compound within tissues can also influence its overall toxicity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it interacts with DNA and nuclear proteins. The localization of the compound can affect its ability to induce DNA damage and modulate cellular processes. Additionally, the presence of specific transporters and binding proteins can influence the subcellular distribution of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloropiperidine can be synthesized through several methods. One common approach involves the alkylation of 3-chloropiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves a one-pot, two-step preparation method. This method includes the initial formation of an intermediate, followed by its conversion to the final product. The process is carried out in an open-air system with the use of catalysts such as copper(II) chloride dihydrate (CuCl2*2H2O) and solvents like THF .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-chloropiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include primary amines and other reduced forms.

Scientific Research Applications

1-Benzyl-3-chloropiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

    1-Benzyl-4-chloropiperidine: Similar structure but with the chlorine atom on the fourth carbon.

    1-Benzyl-3-fluoropiperidine: Similar structure but with a fluorine atom instead of chlorine.

    1-Benzyl-3-bromopiperidine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-Benzyl-3-chloropiperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the third position of the piperidine ring influences its nucleophilicity and electrophilicity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-benzyl-3-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZPTZSOOQVBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483629
Record name 1-BENZYL-3-CHLORO-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54436-59-8
Record name 1-BENZYL-3-CHLORO-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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